molecular formula C5H7N3OS B13822870 N-methyl-N-(1,3,4-thiadiazol-2-yl)acetamide

N-methyl-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B13822870
M. Wt: 157.20 g/mol
InChI Key: LMECMZGDQHMPRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 1,3,4-thiadiazole derivatives with methylating agents. One common method involves the reaction of 1,3,4-thiadiazole-2-thiol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins in bacteria, leading to cell death. In anticancer research, it can inhibit enzymes like tyrosine kinases, which are involved in cell signaling pathways that promote cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-(1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific methylation on the thiadiazole ring, which can influence its chemical reactivity and biological activity. This methyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C5H7N3OS

Molecular Weight

157.20 g/mol

IUPAC Name

N-methyl-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C5H7N3OS/c1-4(9)8(2)5-7-6-3-10-5/h3H,1-2H3

InChI Key

LMECMZGDQHMPRK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=NN=CS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.